2-Ethoxy-4-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1134-43-6 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-ethoxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-6H,2H2,1H3 |
InChI Key |
LMFJUKPFHRKMED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethoxy-4-nitrobenzaldehyde CAS number search
An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde: Synthesis, Characterization, and Applications
An Important Note on the Subject Compound: Initial searches for "2-Ethoxy-4-nitrobenzaldehyde" did not yield a specific, dedicated CAS (Chemical Abstracts Service) number or extensive, direct scientific literature. This suggests that it may be a less common or novel compound. This guide will therefore focus on the closely related and well-documented chemical, 2-Methoxy-4-nitrobenzaldehyde (CAS No. 136507-15-8) . The principles of synthesis, characterization, and application discussed herein are largely translatable to other substituted nitrobenzaldehydes and serve as an authoritative reference for researchers in the field.
Introduction
Substituted nitrobenzaldehydes are a cornerstone class of organic intermediates, pivotal in the synthesis of a wide array of fine chemicals, dyes, and notably, pharmaceutical agents.[1] The strategic placement of electron-withdrawing nitro groups and versatile aldehyde functionalities makes them highly valuable synthons in medicinal chemistry. 2-Methoxy-4-nitrobenzaldehyde, in particular, serves as a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, analytical characterization, potential applications, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 136507-15-8 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 120-124 °C | [4] |
| IUPAC Name | 2-methoxy-4-nitrobenzaldehyde | [2] |
| SMILES String | COc1cc(ccc1C=O)=O | [2][4] |
| InChI Key | LEBUUZXTHMCZQZ-UHFFFAOYSA-N | [2][4] |
Synthesis of 2-Methoxy-4-nitrobenzaldehyde
The synthesis of 2-Methoxy-4-nitrobenzaldehyde can be approached via several routes. The literature indicates two primary pathways starting from either 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[5] The latter is a robust two-step process that offers a reliable yield.[5]
Synthesis Workflow Diagram
Caption: A two-step synthesis pathway for 2-Methoxy-4-nitrobenzaldehyde.
Experimental Protocol: Synthesis from 4-Nitro-2-methoxytoluene
This protocol is adapted from established synthetic procedures.[5]
Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene
-
Reaction Setup: In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973 mol), acetic acid (900 mL), and acetic anhydride (900 mL).
-
Cooling and Acid Addition: Cool the mixture to 8°C using an acetone/ice bath. Carefully add concentrated sulfuric acid (136 mL) while ensuring the internal temperature does not exceed 19°C.
-
Oxidant Addition: After cooling the mixture to 0°C, add chromium trioxide (CrO3) (252.6g, 2.526 mol) in portions over 1 hour. The key here is rigorous temperature control, maintaining the reaction between 0-10°C to prevent runaway reactions and side-product formation.
-
Reaction Quenching: Once the addition is complete, stir the mixture for an additional 30 minutes at 0°C. Carefully pour the reaction mixture into ice (1.5 kg) with stirring to precipitate the product.
-
Isolation: Filter the resulting slurry. Wash the filter cake with water (3 x 400 mL) and dry under a vacuum to yield the intermediate, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.
Step 2: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde
-
Reaction Setup: In a 2L round-bottom flask with a condenser and mechanical stirrer, combine the intermediate from Step 1 (250.7g, 0.8851 mol), diethyl ether (300 mL), and concentrated HCl (60 mL).
-
Reflux: Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours. The acidic conditions facilitate the hydrolysis of the diacetate group to the aldehyde.
-
Workup: Add water (250 mL) dropwise while maintaining reflux. Cool the mixture to 0°C in an ice/water bath and stir for 30 minutes to encourage crystallization.
-
Final Product Isolation: Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain the final product, 2-Methoxy-4-nitrobenzaldehyde, as a yellow solid.[5]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for compound characterization.
Comparison of Analytical Techniques
The selection of an analytical method depends on the specific information required.[6]
| Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, and impurity profiling. | High sensitivity and resolution for separating complex mixtures. A C18 stationary phase with a suitable mobile phase (e.g., methanol-water) is a common starting point.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components. | Provides powerful structural information from the mass spectrum, complementing HPLC data.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation. | Unambiguous identification through the analysis of proton (¹H) and carbon (¹³C) chemical shifts and coupling constants. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides a unique molecular "fingerprint," confirming the presence of key groups like aldehyde (C=O stretch), nitro (N-O stretches), and ether (C-O stretch).[6] |
| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification and concentration measurement. | A simple and rapid method. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[6] |
Applications in Research and Drug Development
Nitrobenzaldehyde derivatives are highly valued in medicinal chemistry for their synthetic versatility.[1]
-
Precursor for Heterocyclic Compounds: The aldehyde group is a reactive handle for constructing various pharmacologically active scaffolds, such as Schiff bases, chalcones, and benzimidazoles.[1]
-
Pharmaceutical Synthesis: Historically, nitroaromatics have been crucial intermediates in the synthesis of drugs like benzodiazepines and dihydropyridine-based cardiovascular agents.
-
Photodynamic Therapy Research: Nitrobenzaldehydes have been investigated in the context of photodynamic therapy for cancer. When injected into a tumor and activated by UV light, they can induce cell death, offering a noninvasive therapeutic strategy.[8]
-
Corrosion Inhibition: Derivatives such as hydrazones synthesized from 2-nitrobenzaldehyde have shown efficacy as corrosion inhibitors for mild steel in acidic environments.[9][10]
Safety, Handling, and Storage
Proper handling of 2-Methoxy-4-nitrobenzaldehyde is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2][4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes and avoid the formation of dust.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[11] It is classified under Storage Class 11 for combustible solids.[4]
References
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Ethoxy-4-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Ethyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. Cengage.
-
PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
National Center for Biotechnology Information. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. PMC. [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
-
Research Square. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-4-nitrobenzaldehyde 97 136507-15-8 [sigmaaldrich.com]
- 4. 2-甲氧基-4-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Ethoxy-4-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethoxy-4-nitrobenzaldehyde, a valuable aromatic aldehyde intermediate. While specific data for this compound is not extensively documented in publicly available literature, this paper will leverage established chemical principles and data from closely related analogs to detail its molecular characteristics, plausible synthetic routes, and significant potential in the field of medicinal chemistry and drug development.
Core Molecular Profile
This compound is an aromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a nitro group (-NO₂) at the 4-position, and a formyl (aldehyde) group (-CHO) at the 1-position. The interplay of these functional groups dictates its chemical reactivity and potential biological activity.
Molecular Formula and Weight
Based on its structure, the molecular formula of this compound is determined to be C₉H₉NO₃ .
The molecular weight is calculated as follows:
-
Carbon: 9 * 12.011 = 108.099
-
Hydrogen: 9 * 1.008 = 9.072
-
Nitrogen: 1 * 14.007 = 14.007
-
Oxygen: 3 * 15.999 = 47.997
Total Molecular Weight: 195.175 g/mol
For comparison, the closely related analog, 2-Methoxy-4-nitrobenzaldehyde (C₈H₇NO₄), has a molecular weight of 181.15 g/mol .[1]
Structural Representation
Caption: 2D structure of this compound.
Physicochemical Properties (Inferred)
| Property | Inferred Value | Rationale and Comparative Data |
| Appearance | Pale yellow to yellow crystalline solid | Nitroaromatic compounds are often colored. 2-Methoxy-4-nitrobenzaldehyde is a white to yellow-green crystalline powder. |
| Melting Point | Expected to be in a similar range to its methoxy analog | The melting point of 2-Methoxy-4-nitrobenzaldehyde is 120-124 °C. The slightly larger ethoxy group may influence crystal packing, leading to a moderately different melting point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DMF, DMSO); sparingly soluble in water. | Aromatic aldehydes with polar functional groups generally exhibit this solubility profile. |
| Stability | Stable under normal conditions. May be sensitive to light and strong oxidizing agents. | Similar to other nitrobenzaldehyde derivatives. |
Synthesis of this compound: A Plausible Approach
A highly logical and efficient method for the synthesis of this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5][6]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed in two main stages:
-
Formation of the Phenoxide: Deprotonation of a hydroxyl group on the aromatic ring to form a nucleophilic phenoxide.
-
Nucleophilic Substitution (Sₙ2): Reaction of the phenoxide with an ethylating agent.
A suitable starting material for this synthesis is 2-hydroxy-4-nitrobenzaldehyde .
Caption: Proposed Williamson ether synthesis pathway.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for Williamson ether synthesis.
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-hydroxy-4-nitrobenzaldehyde in anhydrous DMF.
-
Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Ethylation: Slowly add 1.2 equivalents of ethyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and allow it to react for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Drug Discovery and Development
Nitroaromatic compounds, including substituted nitrobenzaldehydes, are versatile building blocks in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, and the reactive aldehyde functionality make this compound a valuable precursor for synthesizing a variety of heterocyclic compounds and Schiff bases with potential therapeutic applications.
Synthesis of Schiff Bases with Potential Biological Activity
The aldehyde group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). Schiff bases derived from nitrobenzaldehydes have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9]
Caption: General scheme for Schiff base synthesis.
The resulting Schiff base derivatives can be further modified or used as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.
Precursor for Heterocyclic Scaffolds
This compound can serve as a starting material for the synthesis of various heterocyclic ring systems that are prevalent in many pharmaceuticals. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form quinolines, benzodiazepines, and other important pharmacophores. For instance, 2-nitrobenzaldehyde is a key intermediate in the synthesis of drugs like Nifedipine.[10]
Safety and Handling
Specific safety data for this compound is not available. The following information is inferred from the safety profiles of analogous compounds such as 2-methoxy-4-nitrobenzaldehyde and other nitrobenzaldehydes.
Hazard Identification (Anticipated):
-
Skin Irritation: Likely to cause skin irritation.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Acute Toxicity: May be harmful if swallowed or inhaled.
Recommended Safety Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, while not as commonly cited as its methoxy counterpart, represents a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the reactive aldehyde and the electronically influential nitro and ethoxy groups makes it an attractive scaffold for the generation of novel Schiff bases and heterocyclic compounds with potential therapeutic value. Researchers working with this compound should exercise caution and adhere to safety protocols established for related nitroaromatic aldehydes. Further investigation into the specific biological activities of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. 2-Methoxy-4-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. 2-Ethyl-4-nitrobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
- Google Patents. CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
-
Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]
-
ResearchGate. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE. Retrieved from [Link]
-
PubMed. (2022, December 15). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
ResearchGate. Biologic and Spectroscopic Study on 4-Nitrobenzaldehyde Sulfisoxazole. Retrieved from [Link]
-
ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
American Elements. 2-Hydroxy-4-nitrobenzaldehyde. Retrieved from [Link]
-
NIST. Benzaldehyde, 4-ethoxy-. Retrieved from [Link]
Sources
- 1. 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. researchgate.net [researchgate.net]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Technical Guide to the Physicochemical Characterization of 2-Ethoxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-nitrobenzaldehyde is an aromatic aldehyde with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its structure, featuring an ethoxy group and a nitro group on the benzaldehyde scaffold, offers multiple points for chemical modification, making it a compound of interest for medicinal chemists and process development scientists. The nitro group, for instance, can be reduced to an amine, a common pharmacophore, while the aldehyde functionality allows for a wide range of synthetic transformations.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a primary focus on its melting and boiling points. As experimentally determined values for this specific molecule are not widely reported in publicly available databases, this document will also serve as a practical manual for the empirical determination of these crucial parameters. We will delve into the theoretical considerations, present detailed experimental protocols, and discuss the significance of these properties in the context of drug discovery and development.
Physicochemical Properties of this compound and Related Analogs
While specific experimental data for this compound is scarce, we can infer its likely properties by examining structurally similar compounds. The electronic effects of the ethoxy and nitro substituents on the benzene ring will influence intermolecular forces and, consequently, the melting and boiling points. The table below summarizes the reported melting and boiling points of several related benzaldehyde derivatives to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉NO₄ | 195.17 | Not Reported | Not Reported |
| 2-Methoxy-4-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | 120-124 | Not Reported |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 43 | 152 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106[1] | 300[1] |
| 2-Ethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Not Reported | Not Reported |
| 2-Ethyl-4-nitrobenzaldehyde | C₉H₉NO₃ | 179.17 | Not Reported | Not Reported |
Data compiled from various chemical supplier databases and literature sources.
The data from these analogs suggest that this compound is likely a solid at room temperature with a melting point influenced by the substitution pattern on the aromatic ring.
Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, starting from 2-hydroxy-4-nitrobenzaldehyde and an ethylating agent such as ethyl iodide or diethyl sulfate. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
A general procedure, adapted from the synthesis of similar alkoxybenzaldehydes, is as follows:
-
Dissolution and Deprotonation: Dissolve 2-hydroxy-4-nitrobenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: To the stirred suspension, add a stoichiometric equivalent of ethyl iodide. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out of the solution. Collect the solid by filtration. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points is critical for the characterization and purity assessment of a synthesized compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, it is often determined at reduced pressure.
Experimental Protocol: Micro Boiling Point (Thiele Tube Method)
-
Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of the liquid this compound (if it is a low-melting solid, it should be gently heated to its molten state) to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Gently heat the side arm of the Thiele tube with a microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the air inside expands and is replaced by the vapor of the sample.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance at the current atmospheric pressure. Record this temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, focusing on the determination of its melting and boiling points.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
While the precise melting and boiling points of this compound are not yet established in the scientific literature, this guide provides a robust framework for its synthesis and characterization. By leveraging established methodologies for determining these fundamental physicochemical properties, researchers can confidently produce and validate this compound for its intended applications in drug discovery and materials science. The provided protocols are designed to be self-validating, ensuring that the obtained data is both accurate and reliable. The comparison with structurally related analogs offers a valuable predictive tool for anticipating the behavior of this novel compound.
References
-
PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-4-nitrobenzaldehyde. Retrieved from [Link]
- BenchChem. (n.d.). Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Derivatives.
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 4-Nitrobenzaldehyde. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2-Ethoxy-4-nitrobenzaldehyde from 2-hydroxy-4-nitrobenzaldehyde
Abstract & Introduction
2-Ethoxy-4-nitrobenzaldehyde (CAS: 17282-10-5) is a critical pharmacophore used in the synthesis of antihypertensive agents, calcium channel blockers, and novel antimicrobial scaffolds. Its synthesis involves the selective O-alkylation of 2-hydroxy-4-nitrobenzaldehyde. While Williamson ether synthesis is a fundamental reaction, the presence of the electron-withdrawing nitro group and the intramolecular hydrogen bonding in the salicylaldehyde moiety presents unique challenges regarding reaction rate and solubility.
This application note details a robust, scalable protocol using Potassium Carbonate (
Reaction Mechanism & Rationale
Chemical Strategy
The transformation proceeds via an
-
Deprotonation: The mild base
deprotonates the phenolic hydroxyl group. The acidity of this group is enhanced by the para-nitro substituent ( ~7-8), facilitating easy anion formation. -
Disruption of H-Bonding: The starting material, 2-hydroxy-4-nitrobenzaldehyde, exhibits strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. Polar aprotic solvents like DMF are essential to solvate the potassium cation and leave the phenoxide anion "naked" and reactive.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group.
Reaction Scheme Visualization
Caption: Mechanistic pathway from phenolic deprotonation to SN2 alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 2-Hydroxy-4-nitrobenzaldehyde | 3011-34-5 | 167.12 | 1.0 | Substrate |
| Ethyl Iodide (Iodoethane) | 75-03-6 | 155.97 | 1.5 | Alkylating Agent |
| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 5-10 Vol | Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge 2-Hydroxy-4-nitrobenzaldehyde (10.0 g, 59.8 mmol) and anhydrous DMF (60 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (16.5 g, 119.6 mmol) in a single portion.
-
Observation: The solution will likely turn a deep yellow/orange color immediately due to the formation of the nitrophenoxide anion.
-
-
Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.
Step 2: Alkylation
-
Add Ethyl Iodide (14.0 g, 7.2 mL, 89.7 mmol) dropwise via a syringe or addition funnel over 10 minutes.
-
Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.
-
-
Heat the reaction mixture to 60°C .
-
Process Control: Do not exceed 80°C to prevent degradation of the aldehyde or excessive volatility of the ethyl iodide.
-
-
Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
-
Target: >98% conversion. Typical reaction time is 3–5 hours.
-
Step 3: Workup & Isolation [3]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.
-
Result: The product should precipitate as a pale yellow solid.
-
-
Stir the slurry for 30 minutes to dissolve inorganic salts (
, excess ). -
Filter the solid using a Buchner funnel.[4]
-
Wash the filter cake with water (
mL) to remove residual DMF. -
Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 4: Purification (If necessary) [3]
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (EtOH) or an EtOAc/Hexane mixture. Cool slowly to 4°C to crystallize.
-
Yield: Expected yield is 85–92%.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of this compound.
Characterization & Quality Control
To validate the synthesis, the following analytical parameters should be checked:
-
Appearance: Pale yellow to cream-colored crystalline solid.
-
Melting Point: Expected range ~70–75°C (Estimation based on structural analogs; specific experimental validation required).
-
NMR (400 MHz,
):- 10.50 (s, 1H, CH O) – Aldehyde proton.
- 7.95 (d, 1H, Ar-H) – Proton ortho to nitro.
- 7.85 (s, 1H, Ar-H) – Proton between ethoxy and nitro.
- 7.70 (d, 1H, Ar-H) – Proton ortho to aldehyde.
-
4.25 (q, 2H, OCH
CH ) – Methylene quartet. -
1.55 (t, 3H, OCH
CH ) – Methyl triplet.
-
IR Spectroscopy:
-
~1690 cm
(C=O stretch). -
~1530, 1350 cm
(NO stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Inefficient stirring or old reagents. | Ensure |
| Dark/Tarry Product | Reaction temperature too high. | Maintain temp < 65°C. DMF can decompose at high heat with basic conditions. |
| Product Oiling Out | DMF concentration too high during quench. | Add water more slowly or cool the water to 0-5°C before addition. |
| Impurity: Hydrolysis | Water in solvent. | Use anhydrous DMF.[5] Store |
Safety & Handling (E-E-A-T)
-
Ethyl Iodide: A known alkylating agent and suspected carcinogen. Use only in a certified chemical fume hood. Wear nitrile gloves and safety goggles.
-
Nitro Compounds: While this specific aldehyde is stable, polynitro compounds can be energetic. Avoid subjecting the material to mechanical shock or excessive heat (>150°C).
-
Waste Disposal: The aqueous filtrate contains DMF and potassium salts. Dispose of as halogenated organic waste due to trace EtI.
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for phenolic alkylation). Link
-
PubChem Compound Summary. (2025). "2-Hydroxy-4-nitrobenzaldehyde".[6][7][8][9][10] National Center for Biotechnology Information. Link
-
BenchChem Technical Support. (2025). "Preventing Bis-Alkylation of Dihydroxybenzaldehyde". (Guidance on selective alkylation conditions). Link
-
ChemicalBook. (2025). "2-Hydroxy-4-nitrobenzaldehyde Properties and Synthesis". Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Hydroxy-4-nitrobenzaldehyde (2460-58-4) at Nordmann - nordmann.global [nordmann.global]
- 7. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 [sigmaaldrich.com]
- 8. 2-HYDROXY-4-NITRO-BENZALDEHYDE | 2460-58-4 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Ethoxy-4-nitrobenzaldehyde as a Versatile Pharmaceutical Intermediate
This technical guide provides an in-depth exploration of 2-Ethoxy-4-nitrobenzaldehyde, a pivotal intermediate in pharmaceutical synthesis. We will delve into its chemical properties, synthesis protocols, and its application in constructing complex molecular frameworks for drug discovery and development. The narrative is designed to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is an aromatic organic compound whose value in pharmaceutical synthesis is derived from the unique interplay of its three functional groups. The benzaldehyde moiety serves as a key electrophilic center for carbon-carbon bond formation and the construction of heterocyclic systems. The nitro group, being a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile precursor to an amino group, a common pharmacophore and a key nucleophile for subsequent cyclization or coupling reactions.[1][2][3] The ethoxy group can modulate the compound's lipophilicity and metabolic profile, potentially influencing the pharmacokinetic properties of the final active pharmaceutical ingredient (API).
The strategic placement of these groups makes this compound and its analogs critical starting materials for a range of therapeutic agents, including cardiovascular drugs like dihydropyridine calcium channel blockers and various heterocyclic scaffolds with diverse pharmacological activities.[4]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for laboratory safety and experimental success.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (for this compound Analog) | References |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| Appearance | Yellow crystalline powder (typical for nitrobenzaldehydes) | [5][6] |
| Melting Point | 103 - 106 °C (for p-nitrobenzaldehyde) | [6][7] |
| Solubility | Soluble in alcohol, benzene, glacial acetic acid; limited solubility in water. | [5][6] |
Note: Data for the exact 2-ethoxy isomer may vary; related nitrobenzaldehyde properties are provided for reference.
Table 2: Hazard Identification and Safe Handling
| Category | Information | References |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects. | [7][8] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][9][10] |
| Handling | Handle in a well-ventilated area or under a chemical fume hood.[9][11] Avoid formation of dust and aerosols.[11] Grounding is necessary for equipment to prevent dust explosions.[5] | |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8] |
Synthesis Protocol: An Analogous Approach
While specific high-yield syntheses for this compound are proprietary or less common in open literature, a robust and scalable method can be adapted from the well-documented synthesis of its methoxy analog, 2-Methoxy-4-nitrobenzaldehyde.[12] The following two-step protocol illustrates a common industrial approach starting from the corresponding substituted toluene.
Causality: The oxidation of a benzylic methyl group directly to an aldehyde is often challenging due to over-oxidation to the carboxylic acid. The presented method circumvents this by first converting the methyl group to a more stable gem-diacetate intermediate, which can then be cleanly hydrolyzed to the desired aldehyde.
Diagram: Synthetic Workflow
Caption: Hantzsch synthesis using this compound.
Protocol: Synthesis of a 2-Ethoxy-4-nitrophenyl Dihydropyridine Derivative
-
Reagents & Equipment:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium hydroxide (concentrated, 1.5 equivalents)
-
Ethanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.
-
To the stirred solution, add concentrated ammonium hydroxide dropwise. An exothermic reaction may be observed.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to promote crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting dihydropyridine derivative can be purified by recrystallization from ethanol or another suitable solvent.
-
Core Mechanistic Transformations
The synthetic utility of this compound is rooted in the predictable reactivity of its functional groups. Understanding these transformations is key to designing complex synthetic routes.
Diagram: Key Functional Group Interconversions
Caption: Primary reaction pathways for this compound.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is arguably the most critical transformation. [4]This is typically achieved using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. The resulting 2-ethoxy-4-aminobenzaldehyde is a bifunctional intermediate. The newly formed aniline derivative is a potent nucleophile, enabling the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals. [4][13]
-
Condensation of the Aldehyde Group: The aldehyde is an electrophilic handle for building molecular complexity. It readily participates in various condensation reactions:
-
Knoevenagel & Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) or ketones forms new carbon-carbon double bonds, extending the molecular framework. [1][14] * Reductive Amination: A two-step or one-pot reaction with an amine followed by reduction (e.g., with NaBH₃CN) forms a new secondary or tertiary amine, a key linkage in many drug molecules.
-
Wittig Reaction: Reaction with phosphonium ylides provides a stereoselective route to alkenes. [3] By leveraging these fundamental reactions, medicinal chemists can efficiently incorporate the 2-ethoxy-4-nitrophenyl scaffold into diverse and complex drug candidates.
-
References
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized? (2020, July 6). Guidechem.
- 2 – NITRO BENZALDEHYDE. Techno PharmChem.
- material safety d
- SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- SAFETY D
- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025, June 26). Sarchem Labs.
- 2-Nitrobenzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. (2025, October 3). Ningbo Inno Pharmchem Co.,Ltd.
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (2005, January 31). Arkivoc.
- 2-Ethyl-4-nitrobenzaldehyde. PubChem.
- 2-Methoxy-4-nitrobenzaldehyde. PubChem.
- The Influence of Nitro Group on Synthesis. (2018). Journal of Chemical and Pharmaceutical Research.
- 2-ethoxy-4-nitrophenol synthesis. ChemicalBook.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022, June 3). MDPI.
- 2-Nitrobenzaldehyde. Purex Pharmaceuticals.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025, December 9).
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Fine Chemical Engineering.
- 4-Nitrobenzaldehyde. Santa Cruz Biotechnology.
-
o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (2025). Benchchem.
- Reaction of 4-nitrobenzaldehyde with secondary amines.
- 4-Nitrobenzaldehyde chemical structure and properties. (2025). Benchchem.
- CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro-. CymitQuimica.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ie [fishersci.ie]
- 9. technopharmchem.com [technopharmchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. guidechem.com [guidechem.com]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. jocpr.com [jocpr.com]
In-Depth Technical Guide to the Reduction of 2-Ethoxy-4-nitrobenzaldehyde
Abstract
The selective reduction of the nitro group in 2-ethoxy-4-nitrobenzaldehyde to yield 2-ethoxy-4-aminobenzaldehyde is a pivotal transformation in the synthesis of various pharmaceutical and chemical intermediates. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality without affecting the aldehyde group. This guide provides a comprehensive overview of established and effective methodologies for this synthesis, including detailed protocols for catalytic hydrogenation, metal-acid reductions, and reductions using borohydride systems. A comparative analysis is presented to assist researchers in selecting the most appropriate method based on factors such as yield, selectivity, scalability, and laboratory capabilities.
Introduction: Significance and Challenges
2-Ethoxy-4-aminobenzaldehyde serves as a key building block in the development of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The successful synthesis of this compound hinges on the selective reduction of the nitro group of the precursor, this compound. The aldehyde group is susceptible to reduction to an alcohol, necessitating careful selection of the reducing agent and reaction conditions to ensure high chemoselectivity.
This application note details several robust protocols for this transformation, offering insights into the mechanistic underpinnings of each method and providing practical guidance for their implementation in a laboratory setting.
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro compounds.[1][2] The choice of method depends on the desired scale of the reaction, the presence of other functional groups, and available resources. Below is a comparative summary of the most effective techniques for the reduction of this compound.
| Method | Primary Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | >90% | High | High yield, clean reaction, catalyst can be recycled.[3][4] | Requires specialized high-pressure equipment, potential for over-reduction.[5] |
| Metal-Acid Reduction | Fe/CH₃COOH or SnCl₂/HCl | 70-85% | Good to High | Cost-effective, tolerant of many functional groups.[2][6] | Stoichiometric amounts of metal are required, leading to significant waste; workup can be tedious.[5][7] |
| Borohydride Systems | NaBH₄/NiCl₂·6H₂O or NaBH₄/FeCl₂ | 85-95% | High | Mild reaction conditions, high chemoselectivity.[8][9] | Can be more expensive than metal-acid systems. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method for nitro group reductions due to its high efficiency and clean reaction profile.[5][10] Palladium on carbon is a widely used catalyst for this transformation.[2][3]
Reaction Scheme:
A schematic of the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-ethoxy-4-aminobenzaldehyde.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality and Insights: The palladium catalyst adsorbs both the hydrogen gas and the nitroarene onto its surface, facilitating the transfer of hydrogen atoms to the nitro group. The aldehyde is less readily reduced under these mild conditions, ensuring high chemoselectivity.
Protocol 2: Metal-Acid Reduction using Iron in Acetic Acid
The use of iron metal in an acidic medium is a classic and cost-effective method for the reduction of nitroarenes.[2][6] This method is particularly useful for large-scale syntheses where the cost of reagents is a significant factor.
Experimental Workflow:
A flowchart of the iron-acetic acid reduction process.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid.
-
Add iron powder (3-5 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.[11]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-ethoxy-4-aminobenzaldehyde.
-
Purify by column chromatography on silica gel if necessary.
Causality and Insights: In this reaction, iron acts as the reducing agent, transferring electrons to the nitro group in the acidic environment provided by acetic acid.[12] The aldehyde group is generally stable under these conditions.
Protocol 3: Selective Reduction using Sodium Borohydride and Nickel(II) Chloride
Sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups.[8][13] However, its reducing power is significantly enhanced in the presence of transition metal salts like nickel(II) chloride.[8] This system offers a mild and highly selective method for the reduction of nitroarenes.
Decision-Making Flowchart for Method Selection:
A guide for selecting the appropriate reduction method.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and NiCl₂·6H₂O (0.1-0.2 eq) in methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (2-3 eq) portion-wise to the stirred solution. A black precipitate will form, and hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or HPLC.[11]
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Causality and Insights: The reaction between NiCl₂ and NaBH₄ in situ generates highly active nickel boride, which is the actual reducing species. This, in conjunction with the hydride from NaBH₄, efficiently reduces the nitro group while leaving the aldehyde untouched.[8]
Product Characterization and Analytical Monitoring
The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The final product, 2-ethoxy-4-aminobenzaldehyde, can be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the amino and aldehyde functional groups and the absence of the nitro group.
-
Melting Point: To assess the purity of the crystalline product.
Safety and Handling Precautions
-
Aromatic Nitro Compounds: These compounds are toxic and should be handled with care in a well-ventilated fume hood.[14][15][16] Avoid skin contact and inhalation.[14][17]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and operated by trained personnel.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and add it slowly to the reaction mixture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in these protocols.[17][18]
Conclusion
The reduction of this compound to 2-ethoxy-4-aminobenzaldehyde can be achieved with high yield and selectivity using several methods. Catalytic hydrogenation offers a clean and efficient route but requires specialized equipment. Metal-acid reductions are cost-effective for large-scale synthesis but involve a more demanding workup. Borohydride systems provide a mild and highly selective alternative. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, cost, and available laboratory infrastructure.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
- Google Patents. Purification of N-substituted aminobenzaldehydes.
-
ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]
-
ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Reduction of Aromatic Nitro-compounds to Amines with Sodium Boro- hydride-Copper(ii) Acetylacetonate. [Link]
-
ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]
-
ResearchGate. Reduction of p-nitrobenzaldehyde with H2 catalyzed by Pd/C or Pd@CF2. [Link]
-
OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
-
Sciencemadness.org. Nitroaromatic Reduction w/Sn. [Link]
-
Journal of the American Chemical Society. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
Organic Syntheses. p-AMINOBENZALDEHYDE. [Link]
-
Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
Journal of the American Chemical Society. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
Organic Letters. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: Nitrobenzene. [Link]
-
Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
-
Green Chemistry. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
ResearchGate. Kinetic analysis of the reduction of different nitroarenes into their.... [Link]
-
ResearchGate. Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]
-
PrepChem.com. Synthesis of 2-aminobenzaldehyde. [Link]
-
National Institutes of Health. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]
-
Organic & Biomolecular Chemistry. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. [Link]
- Google Patents. Method for producing 2-amino-substituted benzaldehyde compound.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. asianpubs.org [asianpubs.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 15. carlroth.com [carlroth.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nj.gov [nj.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Ethoxy-4-nitrobenzaldehyde
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethoxy-4-nitrobenzaldehyde via recrystallization. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful recrystallization experiment for this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
There is no single "ideal" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, based on the molecular structure—a moderately polar aromatic aldehyde with both an electron-donating ethoxy group and a strongly electron-withdrawing nitro group—we can predict and recommend several effective systems. The principle of "like dissolves like" is a useful starting point.[1]
-
Single-Solvent Systems: Alcohols like ethanol or isopropanol are excellent candidates. The compound should be highly soluble in the hot alcohol and significantly less soluble upon cooling. Ethanol is often a first choice due to its favorable boiling point and safety profile.[2][3]
-
Two-Solvent Systems: These are often more effective for achieving high purity. A system where the compound is soluble in one solvent ("soluble solvent") and insoluble in the other ("anti-solvent") is used.[4] Promising pairs include:
-
Toluene/Hexane: Toluene effectively dissolves the aromatic structure, and the gradual addition of hexane as an anti-solvent can induce slow, controlled crystallization. This combination is effective for many substituted benzaldehydes.[5][6]
-
Ethanol/Water: The compound dissolves readily in ethanol, and the careful addition of water will decrease the polarity of the solvent system, causing the product to precipitate.[2]
-
Q2: How do I choose between a single-solvent and a two-solvent system?
The choice is guided by the solubility profile of your crude product.
-
Choose a single-solvent system if you can find a solvent that provides a large solubility differential with temperature—meaning the compound is very soluble when hot but poorly soluble when cold.[7] This is often faster and simpler to execute.
-
Choose a two-solvent system when no single solvent provides the ideal temperature-solubility curve. This method offers finer control over the saturation point and can be superior for removing impurities that have similar solubility to your product in single-solvent systems.[2][4]
The workflow below illustrates the decision-making process.
Caption: Workflow for selecting a recrystallization solvent.
Q3: My crude product is a dark brown oil. Can I still recrystallize it?
Yes, this is a common scenario, especially with reactions involving nitro compounds, which can produce colored impurities.[8]
-
Attempt Direct Recrystallization: First, try to recrystallize a small test batch directly. The impurities may be highly soluble in the chosen solvent and remain in the mother liquor, leaving you with pure, pale-yellow crystals.
-
Charcoal Treatment: If the color persists in the crystals, a decolorizing carbon (charcoal) step can be employed. Add a very small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb your product, leading to yield loss, so use it sparingly.[9]
-
Pre-Purification: If the material is very oily or impure, a rapid pre-purification step, such as running it through a small plug of silica gel with a suitable solvent, can remove many of the baseline impurities before recrystallization.[10]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[2] This is detrimental to purification because impurities are trapped within the oil.
Causes and Prevention:
-
Cause: The boiling point of the solvent is too high, or the solution is cooled too rapidly.
-
Prevention:
-
Ensure the boiling point of your solvent is lower than the melting point of your product (Melting point of 4-Nitrobenzaldehyde is ~106°C, so this is a related but not identical guidepost).[1][11]
-
In a two-solvent system, add a little extra of the "soluble solvent" to prevent the solution from becoming supersaturated too quickly.[9]
-
Allow the solution to cool slowly. Do not immediately place the hot flask in an ice bath. Let it cool to room temperature first to encourage the formation of a stable crystal lattice.[7]
-
Part 2: Experimental Protocols
These protocols provide step-by-step methodologies for common recrystallization procedures. Always perform these operations in a well-ventilated fume hood.
Protocol 1: Small-Scale Solvent Screening
Before committing your entire batch, test potential solvents on a small scale.
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add a potential solvent dropwise at room temperature until the solid is just covered. Agitate the mixture. Note if the solid dissolves completely (if so, this solvent is unsuitable for single-solvent recrystallization).
-
If the solid is not soluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.
Protocol 2: Single-Solvent Recrystallization (Ethanol)
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of ethanol to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.
-
Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper to remove any insoluble impurities (and charcoal, if used).[4]
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Allow the crystals to dry completely in the air or in a vacuum desiccator.
Protocol 3: Two-Solvent Recrystallization (Toluene/Hexane)
-
Dissolve the crude product in the minimum amount of hot toluene required for complete dissolution, following steps 1-3 from the single-solvent protocol.
-
While the toluene solution is still hot, add hexane dropwise with swirling. You will reach a point where the solution becomes persistently cloudy; this is the saturation point.[2][4]
-
Add a few drops of hot toluene to re-dissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and wash the crystals as described previously (steps 8-9), using an ice-cold mixture of toluene and hexane (in the approximate ratio you used) as the wash solvent.
-
Dry the crystals completely.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems encountered during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used (solution is not saturated).2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[9]2. Try to induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[9] b) Adding a "seed crystal" of the pure product.[9] c) Cooling the solution in an ice/acetone bath for a lower temperature. |
| Low Crystal Yield | 1. Too much solvent was added initially.2. The crystals were filtered before crystallization was complete.3. The product has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by boiling off solvent and cool again to obtain a second crop of crystals.2. Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration.3. Use a different solvent system where the product is less soluble at cold temperatures. |
| Product "Crashes Out" as a Fine Powder | 1. The solution was cooled too quickly. | 1. Re-heat the solution to re-dissolve the solid. If necessary, add a small amount of extra solvent.[9]2. Insulate the flask with glass wool or paper towels to ensure a slow cooling rate. Rapid cooling traps impurities.[7] |
| Crystals are Colored or Appear Impure | 1. The cooling was too fast, trapping impurities.2. The chosen solvent is not effective at separating the impurities.3. The wash step was omitted or performed with warm solvent. | 1. Repeat the recrystallization, ensuring slow cooling.2. If impurities are colored, consider a charcoal treatment during the next attempt.[9]3. Re-evaluate your solvent choice using the small-scale screening protocol.4. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common recrystallization issues.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Solubility in organic solvents / fat solubility. ECHA CHEM. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
PMC. (2022, August 18). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
-
University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Unknown Source.
-
ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
-
Solubility of Things. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
oc-praktikum.de. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Ethoxy-4-nitrobenzaldehyde
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-Ethoxy-4-nitrobenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. By comparing its spectral data with those of structurally related analogues, we can gain a deeper understanding of the electronic environment of each carbon atom, thereby validating its molecular architecture.
The Power of ¹³C NMR in Structural Verification
¹³C NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom in a molecule, offering a direct count of the unique carbon environments. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure. Electronegative atoms, double and triple bonds, and aromatic rings all influence the magnetic field experienced by a carbon nucleus, causing its signal to appear at a characteristic position in the spectrum.[1][2][3] For substituted benzaldehydes, the interplay of electron-donating and electron-withdrawing groups creates a unique fingerprint in the ¹³C NMR spectrum, allowing for precise structural assignment.
Comparative Analysis of ¹³C NMR Chemical Shifts
To predict and understand the ¹³C NMR spectrum of this compound, a comparative analysis with simpler, related structures is invaluable. The table below presents experimental ¹³C NMR data for benzaldehyde, 4-nitrobenzaldehyde, and 2-ethoxybenzaldehyde, which serve as our reference points. All data is referenced to tetramethylsilane (TMS) at 0.0 ppm.[4]
Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts (in ppm)
| Carbon Atom | Benzaldehyde | 4-Nitrobenzaldehyde[5][6] | 2-Ethoxybenzaldehyde[7] | Predicted this compound |
| C=O | 192.3 | 190.4 | ~190 | ~189 |
| C1 | 136.5 | 140.1 | ~125 | ~127 |
| C2 | 129.7 | 130.5 | ~160 | ~162 |
| C3 | 129.0 | 124.3 | ~114 | ~116 |
| C4 | 134.4 | 151.1 | ~136 | ~153 |
| C5 | 129.0 | 124.3 | ~121 | ~123 |
| C6 | 129.7 | 130.5 | ~128 | ~130 |
| O-CH₂ | - | - | ~64 | ~65 |
| CH₃ | - | - | ~15 | ~15 |
Note: Predicted values for this compound are estimated based on the additive effects of the substituents observed in the reference compounds.
Below is a visual representation of the carbon numbering for our target molecule, this compound.
Dissecting the Substituent Effects
The predicted chemical shifts for this compound can be rationalized by considering the electronic effects of the three substituents on the benzene ring:
-
Aldehyde Group (-CHO): This group is moderately electron-withdrawing through both induction and resonance. Its carbonyl carbon (C=O) typically appears far downfield, around 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen.[2][8]
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong electron-donating group through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction. This leads to a significant upfield shift (shielding) of the ortho and para carbons relative to its position. The carbon directly attached to the oxygen (C2) is expected to be significantly deshielded, appearing around 160 ppm.[7]
-
Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group, primarily through resonance, and also through induction. This causes a pronounced downfield shift (deshielding) of the ortho and para carbons. The carbon to which it is attached (C4) will be the most deshielded carbon in the aromatic region.[5][6]
By combining these effects, we can anticipate the chemical shifts in this compound. The strong electron-donating ethoxy group at C2 and the powerful electron-withdrawing nitro group at C4 will exert the most significant influence on the aromatic carbon signals. The interplay of these groups leads to a highly polarized aromatic ring, with each carbon atom residing in a distinct electronic environment.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following is a generalized, step-by-step methodology for obtaining the ¹³C NMR spectrum of a compound like this compound.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents, such as chloroform-d (CDCl₃), are used because the deuterium nucleus resonates at a different frequency from protons, thus avoiding large solvent signals in the ¹H spectrum. The deuterium signal is also used for the field-frequency lock.[9]
-
Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals.
-
Proton Decoupling: In a standard ¹³C NMR experiment, broadband proton decoupling is applied. This irradiates the protons, causing them to rapidly change their spin states, which decouples them from the ¹³C nuclei. This simplifies the spectrum by collapsing the multiplets caused by ¹H-¹³C coupling into single lines, and it also enhances the signal intensity through the Nuclear Overhauser Effect (NOE).[10][11]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (about 1.1%), a larger number of scans are typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.[11]
Conclusion
The analysis of ¹³C NMR chemical shifts, when grounded in a comparative approach with known compounds, provides a robust method for the structural verification of this compound. The predictable electronic effects of the aldehyde, ethoxy, and nitro substituents allow for a confident assignment of the carbon signals. By following a rigorous experimental protocol, researchers can obtain high-quality spectral data to support their synthetic and drug discovery efforts.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 4-Nitrobenzaldehyde(555-16-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- 13C nuclear magnetic resonance studies. 61. The effect of solute–solvent association on internal rotation in substituted benzaldehydes. (2025-08-06). ResearchGate.
- 2-Ethoxybenzaldehyde(613-69-4) 13C NMR spectrum. (n.d.). ChemicalBook.
- Supporting Information. (n.d.).
- 4-Nitrobenzaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- A guide to 13C NMR chemical shift values. (2015). Compound Interest.
- C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry.
- 13C NMR Spectroscopy. (n.d.).
- 13-C NMR Protocol for beginners AV-400. (n.d.).
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006). PubMed.
- A User Guide to Modern NMR Experiments. (n.d.). University of Oxford.
- 13C NMR (carbon nuclear magnetic resonance). (n.d.).
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.).
- 2-Methoxy-4-nitrobenzaldehyde. (2025-04-14). PubChem.
- 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. (n.d.). PMC.
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2025-08-09). ResearchGate.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- 4-Ethoxybenzaldehyde. (n.d.). PubChem.
- S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. (2021-02-02). YouTube.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.). ResearchGate.
- 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.).
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]
- 7. 2-Ethoxybenzaldehyde(613-69-4) 13C NMR spectrum [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sc.edu [sc.edu]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is paramount. 2-Ethoxy-4-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a unique fragmentation pattern in mass spectrometry that offers deep insights into its molecular architecture. This guide provides a detailed analysis of its expected electron ionization (EI) mass spectrometry fragmentation, comparing it with related structures and offering a robust experimental framework for its characterization.
Principles of Fragmentation in Aromatic Nitroaldehydes
Before delving into the specific fragmentation of this compound, it is crucial to understand the foundational principles governing the fragmentation of its constituent functional groups under electron ionization. Aromatic systems, due to their stable ring structures, tend to produce a more intense molecular ion peak compared to their aliphatic counterparts.[1]
-
Aldehyde Fragmentation: Aromatic aldehydes typically exhibit characteristic losses of a hydrogen radical (leading to an [M-1]⁺ ion) and a formyl radical ([M-29]⁺, loss of CHO).[2] The resulting benzoyl cation is often a prominent peak.
-
Nitroaromatic Fragmentation: Nitro-substituted aromatic compounds are known for the facile loss of the nitro group as either a nitrogen dioxide radical (NO₂) or a nitric oxide radical (NO).[3][4] This is often followed by the expulsion of carbon monoxide (CO).[3]
-
Ethoxy Group Fragmentation: Ethers can undergo alpha-cleavage, but in aromatic ethers, the cleavage of the C-O bond with the loss of the alkyl group is also common. For an ethoxy group, this would involve the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (CH₂=CH₂) through rearrangement.
The interplay of these fragmentation pathways, influenced by the relative positions of the substituents on the benzene ring, dictates the final mass spectrum.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to be a composite of the fragmentation patterns characteristic of its functional groups. The molecular ion ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.17 g/mol ).
A primary fragmentation pathway likely involves the loss of the ethoxy group. This can occur in two ways:
-
Loss of an ethyl radical (•C₂H₅): This would result in a fragment at m/z 166.
-
Loss of ethene (C₂H₄) via a McLafferty-type rearrangement: This would produce a fragment at m/z 167.
Another significant fragmentation route is initiated by the nitro group. The loss of a nitro radical (•NO₂) from the molecular ion would generate a fragment at m/z 149. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 121.
The aldehyde functionality can also direct fragmentation. The loss of a hydrogen radical (•H) from the molecular ion would lead to a stable acylium ion at m/z 194. Alternatively, the loss of the formyl radical (•CHO) would result in a fragment at m/z 166.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
